molecular formula C4H9BrZn B135865 Bromozinc(1+);2-methanidylpropane CAS No. 126403-67-6

Bromozinc(1+);2-methanidylpropane

Cat. No. B135865
M. Wt: 202.4 g/mol
InChI Key: DSDCDMKASWVZHI-UHFFFAOYSA-M
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Description

Bromozinc(1+);2-methanidylpropane is a compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their reactions, which can provide insights into the chemistry of brominated organozinc compounds. For instance, the synthesis of bromospiro[2.2]pentane derivatives and bromoform-addition compounds from methylenecyclopropane with diethylzinc-bromoform suggests that brominated organozinc reagents can be used to create complex structures with potential applications in nucleoside synthesis.

Synthesis Analysis

The synthesis of brominated organozinc compounds can be achieved through reactions involving zinc and bromine-containing precursors. For example, an o-bromophenylzinc compound was prepared by reacting o-bromoiodobenzene with zinc powder in THF, yielding an efficient synthetic equivalent of o-phenylene 1-anion 2-cation . Similarly, 2-(bromozincmethyl)-2-alkenyl ethers were reacted with 1-(trimethylsilyl)-1-alkynes to afford carbometallation products, which were then cyclized to form 4-methylenecyclopentenes . These methods demonstrate the versatility of brominated organozinc reagents in organic synthesis.

Molecular Structure Analysis

While the molecular structure of Bromozinc(1+);2-methanidylpropane is not directly analyzed in the provided papers, the structure of related brominated compounds can be inferred. For instance, the trans relationship of Br and OEt groups in the synthesis of 1-substituted trans-1-bromo-2-ethoxycyclopropanes indicates the importance of stereochemistry in the reactivity of these compounds. The molecular structures of brominated organozinc reagents are crucial for their reactivity and the outcome of the synthesis.

Chemical Reactions Analysis

The chemical reactivity of brominated organozinc compounds is highlighted in several papers. For example, the synthesis of 2-substituted bicyclo[1.1.0]butanes via zincocyclopropanation using bromoform as the carbenoid precursor showcases the unique reactivity of these compounds. Additionally, a bromine-radical mediated three-component coupling reaction involving allenes, electron-deficient alkenes, and allyl bromides resulted in the synthesis of 2-bromo-1,7-dienes , demonstrating the potential for complex multi-component reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organozinc compounds are not explicitly discussed in the provided papers. However, the successful synthesis and reactions of these compounds suggest that they are stable under the reaction conditions used. For example, the preparation of 1-bromo-1-lithioethene and its subsequent reactions with various electrophiles indicate that these reagents have specific reactivity profiles that can be exploited in organic synthesis.

Scientific Research Applications

Copper Catalyzed Cross-Coupling

A study by Feng et al. (2012) discusses the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, illustrating the high efficiency and simplicity of this protocol for accessing aryldifluorophosphonates, which are of interest in life science research. This example showcases the utility of bromozinc reagents in facilitating cross-coupling reactions, a cornerstone technique in synthetic organic chemistry (Feng, Chen, & Zhang, 2012).

Computational Study on Cu-Catalyzed Cross-Coupling

Jover (2018) provides a computational analysis of the copper-catalyzed cross-coupling process involving bromozinc difluorophosphonate, highlighting the role of Zn(II) byproducts in enhancing reaction efficiency. This study underscores the importance of theoretical and computational methods in understanding the mechanisms behind bromozinc-involved reactions and their implications for designing more efficient synthetic pathways (Jover, 2018).

Synthesis of Crystalline Ethyl Bromozincacetate

Research by Miki et al. (2008) on the synthesis and characterization of crystalline ethyl bromozincacetate demonstrates the reagent's potential in Reformatsky reactions, providing a clear example of bromozinc compounds facilitating the synthesis of complex organic molecules (Miki, Nakamoto, Kawakami, Handa, & Nuwa, 2008).

Novel Reactions and Syntheses

The work by Zorin et al. (2021) on the reactions of alkyl 2-(bromozinc)acylates unveils new chemical transformations that expand the utility of bromozinc compounds in synthetic chemistry, further emphasizing the versatility of these reagents in facilitating novel organic synthesis routes (Zorin, Zaynashev, & Zorin, 2021).

Safety And Hazards

1-Bromo-2-methylpropane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

bromozinc(1+);2-methanidylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCDMKASWVZHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393703
Record name Zinc, bromo(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromozinc(1+);2-methanidylpropane

CAS RN

126403-67-6
Record name Zinc, bromo(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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